molecular formula C11H14FN B2817413 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 209336-49-2

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2817413
CAS No.: 209336-49-2
M. Wt: 179.238
InChI Key: XQSXTMUEVFFMQJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN. It is a derivative of tetrahydroquinoline, characterized by the presence of an ethyl group at the first position and a fluorine atom at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl halides in the presence of a base, followed by fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .

Scientific Research Applications

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which may result in different chemical and biological properties.

    6-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group, affecting its reactivity and applications.

    7-Chloro-1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline: Contains an additional chlorine atom, which can further modify its properties.

Uniqueness: 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of the ethyl and fluorine groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-ethyl-6-fluoro-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXTMUEVFFMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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